Home > Products > Screening Compounds P207 > Procto-glyvenol
Procto-glyvenol - 78940-02-0

Procto-glyvenol

Catalog Number: EVT-1537454
CAS Number: 78940-02-0
Molecular Formula: C43H56N2O7
Molecular Weight: 712.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Procto-Glyvenol is a pharmaceutical preparation commonly used for the local treatment of hemorrhoids. It consists primarily of two active ingredients: tribenoside and lidocaine. Tribenoside is a glycosaminoglycan derivative that exhibits anti-inflammatory properties, while lidocaine is a local anesthetic that provides pain relief. The combination of these two compounds effectively addresses the symptoms associated with hemorrhoids, including pain, swelling, and discomfort.

Source and Classification

Procto-Glyvenol is classified as a topical medication specifically formulated for the treatment of hemorrhoids. It is available in various forms, including creams and suppositories, allowing for direct application to the affected area. The product is primarily marketed in Europe and some other regions, where it has gained acceptance due to its efficacy and safety profile in treating hemorrhoidal conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of tribenoside involves the extraction and modification of glycosaminoglycans, which are polysaccharides that play critical roles in cellular functions. The process typically includes:

  1. Extraction: Glycosaminoglycans are extracted from natural sources or synthesized through chemical methods.
  2. Modification: The extracted glycosaminoglycans undergo chemical modifications to enhance their therapeutic properties, such as increasing their anti-inflammatory effects.
  3. Combination with Lidocaine: Lidocaine is then incorporated into the formulation to provide local anesthetic effects.

The synthesis process must ensure that both active ingredients maintain their stability and efficacy throughout the product's shelf life .

Molecular Structure Analysis

Structure and Data

The molecular structure of Procto-Glyvenol can be represented by its chemical formula:

  • Chemical Formula: C43_{43}H56_{56}N2_2O7_7
  • Molecular Weight: Approximately 704.9 g/mol

The structural composition includes a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, which contribute to its biological activity. The molecular structure facilitates interactions with cellular components involved in inflammation and pain signaling pathways .

Chemical Reactions Analysis

Reactions and Technical Details

Procto-Glyvenol undergoes several chemical interactions upon application:

  1. Local Anesthetic Reaction: Lidocaine binds to sodium channels in neuronal membranes, inhibiting nerve impulse transmission and providing analgesia.
  2. Anti-inflammatory Reaction: Tribenoside modulates inflammatory responses by interacting with growth factors and extracellular matrix components, promoting healing and reducing swelling.

These reactions are crucial for alleviating the symptoms associated with hemorrhoids while promoting tissue repair .

Mechanism of Action

Process and Data

The mechanism of action of Procto-Glyvenol involves a dual approach:

  1. Pain Relief: Lidocaine acts quickly to numb the affected area by blocking sodium channels, which prevents pain signals from being transmitted to the brain.
  2. Anti-inflammatory Effects: Tribenoside enhances microcirculation and reduces edema by stabilizing cell membranes and inhibiting inflammatory mediators. This action not only alleviates pain but also accelerates the healing process of damaged tissues .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cream or suppository form
  • Odor: Typically mild
  • Solubility: Soluble in water and organic solvents

Chemical Properties

These properties ensure that Procto-Glyvenol remains effective when applied topically .

Applications

Scientific Uses

Procto-Glyvenol is primarily used in clinical settings for:

  • Treatment of Hemorrhoids: It provides symptomatic relief for patients suffering from both internal and external hemorrhoids.
  • Wound Healing Support: Recent studies suggest that Procto-Glyvenol may also aid in wound healing by enhancing cellular migration and protecting tissues from oxidative stress .
Introduction to Hemorrhoidal Disease and Procto-Glyvenol

Epidemiological Significance of Hemorrhoids: Prevalence and Socioeconomic Impact

Hemorrhoidal disease represents one of the most prevalent gastrointestinal disorders globally, affecting approximately 36% of the general population. Symptomatic hemorrhoids impact nearly 50% of adults at least once during their lifetime, with peak prevalence occurring between ages 45-65 years [4] [9]. Pregnancy dramatically increases susceptibility, with hormonal changes (particularly elevated progesterone), increased intra-abdominal pressure from fetal growth, and prolonged straining during labor identified as key risk factors. Postpartum women exhibit particularly high incidence rates due to vascular congestion during delivery [1] [8].

The socioeconomic burden extends beyond healthcare costs to encompass workforce productivity losses. Hemorrhoids significantly impair quality of life through physical discomfort (pain, itching, bleeding) and psychological distress, with many patients delaying medical consultation due to embarrassment [1] [2]. The condition necessitates substantial healthcare expenditure across multiple treatment modalities, from conservative management to surgical interventions.

Table 1: Epidemiological Features of Hemorrhoidal Disease

Epidemiological ParameterFindingsSource
Lifetime prevalence36% general population [2]
Symptomatic prevalence~50% adults experience symptoms [2]
Peak age incidence45-65 years [4]
Pregnancy-related riskSignificantly elevated incidence [1]
Socioeconomic impactMajor healthcare burden, productivity loss [1] [2]

Pathophysiological Framework of Hemorrhoidal Inflammation and Tissue Damage

Hemorrhoidal pathophysiology involves complex inflammatory cascades and vascular dysfunction within the anal cushions. The disease originates from abnormal dilatation and distortion of the vascular channels in the anorectal plexus, coupled with destructive changes in supporting connective tissue [4]. Key mechanisms include:

  • Vascular Hyperplasia and Hyperperfusion: Hemorrhoidal tissue exhibits increased microvascular density with overexpression of angiogenesis markers including VEGF (vascular endothelial growth factor) and endoglin (CD105). Doppler studies confirm significantly larger arterial diameters and greater blood flow velocities in hemorrhoidal vessels compared to normal tissue [4]. This hyperperfusion state creates a pathological cycle of vascular engorgement and cushion displacement.

  • Inflammatory Mediators and Tissue Degradation: Matrix metalloproteinases (MMPs), particularly MMP-9, are overexpressed in hemorrhoidal tissue, degrading extracellular matrix components like elastin and collagen [4]. This enzymatic activity weakens structural support, facilitating cushion prolapse. Concurrently, inflammatory infiltrates cause vascular wall edema and mucosal ulceration.

  • Oxidative Stress Involvement: Recent preclinical evidence reveals that reactive oxygen species (ROS) contribute to tissue damage in hemorrhoids. Elevated ROS levels impair fibroblast function and delay wound healing [2].

Tribenoside (a key component of Procto-Glyvenol) counteracts these mechanisms through multimodal action: it enhances laminin α5 production and laminin-332 deposition to repair the basement membrane [3], stimulates fibroblast migration to accelerate re-epithelialization [2], and exhibits novel antioxidant activity that neutralizes ROS-mediated damage [2]. Lidocaine provides immediate symptomatic relief through sodium channel blockade, interrupting nociceptive signaling.

Table 2: Pathophysiological Mechanisms and Procto-Glyvenol's Counteractions

Pathological MechanismProcto-Glyvenol InterventionBiological Effect
Vascular hyperplasiaTribenosideNormalizes vascular tone, reduces hyperperfusion
MMP overexpressionTribenosidePromotes basement membrane repair
Reactive oxygen speciesTribenosideAntioxidant activity protects fibroblasts
Neuronal hypersensitivityLidocaineSodium channel blockade reduces pain signaling
Delayed re-epithelializationTribenosideStimulates fibroblast migration

Historical Evolution of Procto-Glyvenol as a Therapeutic Intervention

Procto-Glyvenol's development represents a therapeutic evolution from corticosteroid-dominated hemorrhoid therapy toward targeted pathophysiology management. The fixed-dose combination of tribenoside (400mg) and lidocaine (40mg) emerged from systematic pharmacological research in the mid-20th century:

  • Origins and Approval Timeline: Tribenoside was first developed as a synthetic glycoside with vasoprotective properties. Japan approved tribenoside for hemorrhoid management in March 1977, marking its formal introduction as a therapeutic agent [3] [7]. The combination with lidocaine was subsequently developed to address both inflammatory and nociceptive components simultaneously.

  • Therapeutic Rationale Development: Early pharmacological studies established tribenoside's triple action: anti-inflammatory effects through cytokine modulation, antiedema activity via vascular permeability reduction, and wound-healing promotion through laminin synthesis enhancement [3] [5]. This mechanistic profile positioned it favorably against corticosteroids, which carried risks of mucosal atrophy and systemic absorption.

  • Clinical Validation Milestones: By the 1980s, multiple comparative clinical trials established the tribenoside-lidocaine combination as a steroid-alternative with particular utility in pregnancy. A significant body of research demonstrated rapid symptom relief (within 10 minutes of application) and sustained efficacy lasting 10-12 hours [1] [5]. This evidence base solidified Procto-Glyvenol's status as a first-line conservative therapy for grades I-II hemorrhoids across European and Asian markets.

Table 3: Historical Development Milestones of Procto-Glyvenol

Time PeriodDevelopment PhaseKey Advancements
Pre-1977Compound developmentTribenoside synthesis and pharmacological characterization
1977Initial approvalJapanese approval for hemorrhoid treatment [7]
1980sCombination formulationFixed-dose combination with lidocaine developed
1990s-2000sClinical validationComparative trials vs. steroids and monocomponents [1] [5]
2010s-PresentMechanism elucidationWound-healing and antioxidant mechanisms discovered [2] [3]

The preparation has maintained clinical relevance through continuous evidence generation, including recent preclinical studies confirming its wound-healing acceleration properties. By promoting fibroblast migration and protecting against oxidative stress, Procto-Glyvenol addresses the underlying tissue repair deficit in hemorrhoidal disease [2]. This comprehensive mechanism distinguishes it from purely symptomatic treatments and underscores its enduring therapeutic value.

Properties

CAS Number

78940-02-0

Product Name

Procto-glyvenol

IUPAC Name

(3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxyoxolan-3-ol;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide

Molecular Formula

C43H56N2O7

Molecular Weight

712.9 g/mol

InChI

InChI=1S/C29H34O6.C14H22N2O/c1-2-32-29-26(30)28(34-20-24-16-10-5-11-17-24)27(35-29)25(33-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h3-17,25-30H,2,18-21H2,1H3;7-9H,5-6,10H2,1-4H3,(H,15,17)/t25-,26-,27-,28-,29?;/m1./s1

InChI Key

SYDMLWPJVQFLPW-UKSDMRDESA-N

SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CCOC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Synonyms

Procto-glyvenol
tribenoside (combination)

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CCOC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Isomeric SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CCOC1[C@@H]([C@H]([C@H](O1)[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.